molecular formula C18H17BrClN3OS B3646388 4-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

4-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B3646388
M. Wt: 438.8 g/mol
InChI Key: WKNCOXDCAICXES-UHFFFAOYSA-N
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Description

4-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a bromine atom, a chlorine atom, and a pyrrolidine ring

Properties

IUPAC Name

4-bromo-N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN3OS/c19-13-5-3-12(4-6-13)17(24)22-18(25)21-14-7-8-16(15(20)11-14)23-9-1-2-10-23/h3-8,11H,1-2,9-10H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNCOXDCAICXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of benzamide, followed by the introduction of the pyrrolidine ring through nucleophilic substitution. The chlorination step is usually performed using thionyl chloride or similar reagents under controlled conditions to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for other functional compounds.

Mechanism of Action

The mechanism of action of 4-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The pyrrolidine ring and the halogen atoms play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{[3-bromo-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide
  • 4-bromo-N-{[3-chloro-4-(morpholin-1-yl)phenyl]carbamothioyl}benzamide

Uniqueness

4-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the pyrrolidine ring, makes it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide
Reactant of Route 2
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4-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

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